molecular formula C3H5N3O3 B14750536 Trioximinopropane CAS No. 555-72-6

Trioximinopropane

Cat. No.: B14750536
CAS No.: 555-72-6
M. Wt: 131.09 g/mol
InChI Key: NBADLTRRAFIGAE-GRSRPBPQSA-N
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Description

Trioximinopropane is a synthetic endoperoxide-containing compound offered for investigative research purposes. Compounds within this class, such as 1,2,4-trioxolanes, are of significant interest in infectious disease research due to their potential antiparasitic activity. Studies on similar synthetic peroxides have demonstrated activity against kinetoplastid parasites like Leishmania infantum and Leishmania donovani , which are the causative agents of visceral leishmaniasis . The biological activity of these compounds is often attributed to the endoperoxide bridge, which can be activated by intracellular heme or ferrous iron, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress in the parasite . This mechanism can induce late-stage apoptosis in pathogens, highlighting the value of such compounds for probing redox biology and cell death pathways . This product is labeled "For Research Use Only" (RUO) . RUO products are intended solely for laboratory research and are not to be used as raw materials in finished products, for diagnostic procedures, for use in humans, or for any clinical purpose . They are not manufactured under the same regulatory requirements as pharmaceuticals or diagnostics. Researchers are responsible for ensuring all applicable regulations and safety protocols are followed in their use of this material.

Properties

CAS No.

555-72-6

Molecular Formula

C3H5N3O3

Molecular Weight

131.09 g/mol

IUPAC Name

N-[(1E,3E)-1,3-bis(hydroxyimino)propan-2-ylidene]hydroxylamine

InChI

InChI=1S/C3H5N3O3/c7-4-1-3(6-9)2-5-8/h1-2,7-9H/b4-1+,5-2+

InChI Key

NBADLTRRAFIGAE-GRSRPBPQSA-N

Isomeric SMILES

C(=N/O)\C(=NO)/C=N/O

Canonical SMILES

C(=NO)C(=NO)C=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trioximinopropane can be synthesized through the reaction of malononitrileoxime with hydroxylamine . The reaction involves mixing malononitrileoxime with hydroxylamine under controlled temperature conditions. The reaction is typically carried out in a three-neck flask equipped with a thermometer and magnetic stirrer to ensure uniform mixing and temperature control .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the same principles as laboratory preparation. Scaling up the reaction would involve optimizing reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Trioximinopropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Trioximinopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of trioximinopropane involves its interaction with specific molecular targets. The oxime groups in the compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s reactivity allows it to participate in various chemical reactions, leading to the formation of different products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Structure and Reactivity

Trioximinopropane vs. Diisonitrosoacetone (DINA):

  • This compound: Features three oxime groups on a propane backbone. Its instability arises from the proximity of multiple nitroso groups, which can lead to rapid decomposition under heat or mechanical stress .
  • DINA: A cyclic diketone with two nitroso groups. While structurally simpler, DINA is also highly explosive and historically used in detonators. Its synthesis involves nitrosation of acetone dicarboxylic acid, a pathway partially shared with this compound .

This compound vs. Trinitrophenol (Picric Acid):

  • Trinitrophenol: A nitro-aromatic compound with three nitro groups on a phenol ring. Unlike this compound, it is thermally stable but forms shock-sensitive salts (e.g., metal picrates) used in explosives. Scheduled under regulatory guidelines (Schedule 6/4) due to its hazardous nature .
  • This compound: Lacks aromatic stabilization, making it more reactive but less studied in practical applications.

Stability and Hazard Profile

Compound Stability Hazard Profile Key Applications
This compound Extremely unstable; prone to decomposition Explosive potential (theoretical) Research interest in reactive intermediates
DINA Moderate stability (cyclic structure) High explosive sensitivity Obsolete detonator formulations
Trinitrophenol Stable unless contaminated Forms explosive salts; regulated use Explosives, dyes, and antiseptics

Regulatory Status

  • DINA : Restricted under explosive material regulations.
  • Trinitrophenol: Schedule 6 (poisons standard) due to toxicity and explosive risks .

Q & A

Q. How can researchers optimize the laboratory-scale synthesis of trioximinopropane while ensuring reproducibility?

Methodological Answer:

  • Step 1: Reaction Parameter Variation
    Systematically alter reaction conditions (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to identify optimal yield and purity .
  • Step 2: Characterization
    Validate products via 1^1H/13^13C NMR, FT-IR, and HPLC (>95% purity threshold) .
  • Step 3: Protocol Documentation
    Provide granular details (e.g., inert atmosphere requirements, stirring rates) to enable replication. Use Supporting Information sections for auxiliary data .

Q. What analytical techniques are most effective for characterizing this compound’s stability under varying pH conditions?

Methodological Answer:

  • Accelerated Stability Testing
    Expose samples to pH 2–12 buffers at 40°C for 14 days. Monitor degradation via LC-MS and quantify intermediates (e.g., nitroso derivatives) .
  • Kinetic Modeling
    Fit data to first-order decay models to predict shelf-life. Report confidence intervals for degradation rates .

Q. How should researchers design experiments to assess this compound’s reactivity with common biomolecules?

Methodological Answer:

  • In Vitro Incubation Studies
    Simulate physiological conditions (37°C, PBS buffer) and incubate this compound with amino acids (e.g., cysteine, lysine).
  • Detection Methods
    Use UV-Vis spectroscopy for adduct formation and 1^1H NMR to track structural changes. Include negative controls (no biomolecule) .

Advanced Research Questions

Q. What computational strategies can elucidate this compound’s mechanistic pathways in radical-mediated reactions?

Methodological Answer:

  • DFT Calculations
    Model transition states and intermediates using Gaussian or ORCA software. Compare activation energies for plausible pathways (e.g., homolytic vs. heterolytic cleavage) .
  • Experimental Validation
    Use radical traps (TEMPO) and EPR spectroscopy to confirm computational predictions .

Q. How can contradictory spectral data (e.g., NMR vs. XRD) for this compound derivatives be resolved?

Methodological Answer:

  • Systematic Error Analysis
    Re-examine sample preparation (e.g., crystallization solvents) and instrument calibration. Cross-validate with alternative techniques (e.g., Raman spectroscopy) .
  • Collaborative Verification
    Share raw data with independent labs for blind analysis. Use platforms like Zenodo for transparency .

Q. What frameworks are suitable for assessing this compound’s environmental toxicity across trophic levels?

Methodological Answer:

  • Tiered Ecotoxicity Testing
    • Tier 1: Acute toxicity assays with Daphnia magna and Aliivibrio fischeri (EC50 thresholds).
    • Tier 2: Chronic exposure studies on soil microbiota (16S rRNA sequencing) .
  • Data Synthesis
    Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure meta-analyses .

Data Contradiction & Validation

Q. How should researchers address inconsistencies in reported thermodynamic properties of this compound?

Methodological Answer:

  • Meta-Analysis
    Aggregate literature data (e.g., ΔHf_f, solubility) and assess biases via funnel plots. Exclude outliers with Grubbs’ test (α=0.05) .
  • Replication Studies
    Reproduce key experiments under standardized conditions (IUPAC guidelines) .

Ethical & Reproducibility Considerations

Q. What protocols ensure ethical data sharing in collaborative this compound research?

Methodological Answer:

  • Data Ownership Agreements
    Draft MOUs specifying access rights and attribution. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Ethical Declarations
    Disclose conflicts of interest and archive raw data for 10+ years post-publication .

Q. Tables for Methodological Reference

Technique Application Key Parameters Evidence Source
DoESynthesis optimizationTemperature, solvent, catalyst screening
LC-MSDegradation analysisColumn type (C18), mobile phase gradient
DFT CalculationsMechanistic pathway modelingBasis set (B3LYP/6-31G*), solvent model

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